Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

Suzuki-Miyaura coupling C-C bond formation halogen reactivity order

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate (CAS 1056557-90-4) is a benzothiazole-derived heterocyclic building block with molecular formula C₁₀H₈BrNO₂S and molecular weight 286.15 g/mol. It features a bromine atom at the C2 position of the benzothiazole ring and a methyl acetate substituent at the C6 position, conferring dual orthogonal reactivity for sequential derivatization.

Molecular Formula C10H8BrNO2S
Molecular Weight 286.14
CAS No. 1056557-90-4
Cat. No. B2667318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate
CAS1056557-90-4
Molecular FormulaC10H8BrNO2S
Molecular Weight286.14
Structural Identifiers
SMILESCOC(=O)CC1=CC2=C(C=C1)N=C(S2)Br
InChIInChI=1S/C10H8BrNO2S/c1-14-9(13)5-6-2-3-7-8(4-6)15-10(11)12-7/h2-4H,5H2,1H3
InChIKeyUMKIOMAKUZUSTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate (CAS 1056557-90-4): Procurement-Relevant Chemical Profile for Medicinal Chemistry Building Block Selection


Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate (CAS 1056557-90-4) is a benzothiazole-derived heterocyclic building block with molecular formula C₁₀H₈BrNO₂S and molecular weight 286.15 g/mol . It features a bromine atom at the C2 position of the benzothiazole ring and a methyl acetate substituent at the C6 position, conferring dual orthogonal reactivity for sequential derivatization . The compound is commercially available at 97% purity with recommended storage at 2–8°C under dry, sealed conditions, and is classified under GHS06 (toxic) with UN 2811, packing group III . This scaffold falls within the benzothiazol-6-yl acetic acid derivative family claimed in multiple Gilead Sciences patents for HIV integrase-targeted therapeutics [1].

Why Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate Cannot Be Interchanged with Close Benzothiazole Analogs: A Procurement Risk Assessment


Substituting Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate with a structurally adjacent benzothiazole building block—such as the 2-chloro analog, the 2-unsubstituted (H) variant, the free carboxylic acid, or a positional isomer—introduces quantifiable differences in reactivity, lipophilicity, and downstream synthetic compatibility. The C2-bromine substituent provides substantially higher oxidative addition rates in palladium-catalyzed cross-coupling reactions compared to the C2-chloro analog, following the well-established aryl halide reactivity order (I > OTf > Br >> Cl) [1]. The methyl ester at C6 offers distinct hydrolytic stability and orthogonal deprotection conditions relative to the tert-butyl ester (LogP 3.18 vs. 2.77), enabling selective manipulation in multi-step sequences . Furthermore, the 6-yl acetate regioisomer positions the ester moiety para to the benzothiazole nitrogen, creating an electronic environment that differs from 5-yl or 4-yl substitution patterns and affects both reactivity and the physicochemical properties of downstream products . These differences are not cosmetic; they directly impact reaction yields, purification complexity, and the fidelity of structure-activity relationships in medicinal chemistry programs.

Quantitative Differentiation Evidence: Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate vs. Closest Analogs


C2-Bromine vs. C2-Chlorine: Differential Cross-Coupling Reactivity Governed by Aryl Halide Bond Dissociation Energy

The C2-bromine atom in Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate enables palladium-catalyzed Suzuki-Miyaura cross-coupling under milder conditions and with higher catalytic turnover than the corresponding C2-chloro analog (Methyl 2-(2-chlorobenzo[d]thiazol-6-yl)acetate, CAS 2382965-06-0). The well-established aryl halide reactivity order for oxidative addition to Pd(0) is I > OTf > Br >> Cl, reflecting C–Br bond dissociation energies approximately 15–20 kcal/mol lower than C–Cl bonds in heteroaryl systems [1]. In practice, 2-bromobenzothiazole undergoes Suzuki coupling with aryl boronic acids using Pd(PPh₃)₄ under standard thermal conditions, while 2-chlorobenzothiazole typically requires more forcing conditions, specialized ligands, or higher catalyst loadings [2]. This differential translates into reduced side-product formation, higher reproducibility, and broader boronic acid scope for the bromo derivative in library synthesis applications.

Suzuki-Miyaura coupling C-C bond formation halogen reactivity order

Lipophilicity Tuning: LogP Differentiation Between Methyl Ester (Br) and tert-Butyl Ester (H) Benzothiazole-6-yl Acetate Analogs

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate exhibits a computed LogP of 2.77, which is 0.41 log units lower than the tert-butyl ester analog (tert-butyl 2-(benzo[d]thiazol-6-yl)acetate, CAS 2436537-66-3, LogP = 3.18) despite having a higher molecular weight (286.15 vs. 249.33 g/mol) . This counterintuitive difference arises because the C2-bromine atom increases molecular polarizability and introduces a polarizable heavy atom that enhances aqueous-phase interactions relative to the C2-unsubstituted (H) tert-butyl analog. In the context of lead optimization, a ΔLogP of –0.41 can translate to a meaningful improvement in aqueous solubility (estimated ~2.5-fold increase based on the general relationship logS ≈ –LogP – 0.01(MP-25) + 0.5) [1]. For medicinal chemistry programs optimizing pharmacokinetic profiles, this lipophilicity reduction without sacrificing the cross-coupling handle represents a tangible advantage for the bromo methyl ester over the unsubstituted tert-butyl variant.

Lipophilicity LogP physicochemical properties drug-likeness

Ester Hydrolytic Stability and Orthogonal Deprotection: Methyl Ester vs. Free Carboxylic Acid as a Synthetic Handle

The methyl ester moiety in Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate provides a protected form of the carboxylic acid that can be selectively hydrolyzed under mild basic conditions (LiOH, NaOH, or K₂CO₃ in THF/H₂O) to yield (2-bromo-benzothiazol-6-yl)-acetic acid (CAS 933742-71-3, pKa ~3.93 predicted) . In contrast, procurement of the free acid directly eliminates the ability to perform chemoselective transformations at other positions (e.g., C2 Suzuki coupling) without concurrent acid-mediated side reactions or the need for re-protection. The free acid (MW 272.12) has a predicted pKa of ~3.93, indicating it exists predominantly in the ionized form at physiological pH, which can complicate extraction, chromatography, and biological assay interpretation . The methyl ester (MW 286.15) remains neutral across the full pH range, enabling broader solvent compatibility and simplified purification by normal-phase chromatography. This protecting-group strategy is consistent with the approach used in the Gilead Sciences patent family (WO-2018064080-A1, EP2788336B1), where benzothiazol-6-yl acetic acid ester intermediates are elaborated and subsequently hydrolyzed to the active carboxylic acid pharmacophore [1].

protecting group strategy orthogonal deprotection ester hydrolysis synthetic intermediate

Patent-Landscape Relevance: Benzothiazol-6-yl Acetate Scaffold in Gilead HIV Integrase Inhibitor Programs

The benzothiazol-6-yl acetic acid scaffold, of which Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate is a direct synthetic precursor, forms the core of an extensive Gilead Sciences patent family targeting HIV integrase. Patent EP2788336B1 (granted, active) and WO-2018064080-A1 claim compounds of Formula (I') comprising benzothiazol-6-yl acetic acid derivatives for treating HIV infection, with explicit mention of compounds that inhibit HIV replication and target the integrase enzyme with appropriate metabolic stability [1]. While the specific methyl ester intermediate is not claimed as a final therapeutic, it serves as a key building block for constructing the claimed pharmacophore. The BindingDB entry BDBM50273949 (CHEMBL4128924) documents a structurally elaborated benzothiazole derivative with HIV-1 integrase strand transfer IC₅₀ = 11 nM and antiviral EC₅₀ = 3 nM (in presence of 10% FBS), demonstrating the potency achievable from this scaffold class [2]. In contrast, benzothiazole-5-yl or benzothiazole-4-yl acetate regioisomers fall outside the primary claims of this patent family, reducing their relevance for antiviral drug discovery programs operating in this IP space [3].

HIV integrase antiviral drug discovery patent-protected scaffold Gilead Sciences

Storage and Handling Stability: Methyl Ester vs. Free Carboxylic Acid Under Standard Laboratory Conditions

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate is supplied and stored as the neutral methyl ester, which demonstrates greater long-term stability under standard laboratory storage conditions (sealed, dry, 2–8°C) compared to the corresponding free carboxylic acid . The free acid (CAS 933742-71-3) possesses a predicted pKa of 3.93, making it susceptible to decarboxylation under thermal stress and to salt formation with ambient bases, which can compromise weighing accuracy and reaction stoichiometry . Additionally, the methyl ester's GHS classification (GHS06, UN 2811, packing group III) provides clear handling guidelines that are well-integrated into standard laboratory chemical management systems . The 2-chloro analog (CAS 2382965-06-0), while also an ester, has a lower molecular weight (241.69 vs. 286.15) and higher XLogP3 (3.1 vs. 2.77), resulting in different volatility and solubility profiles that may affect long-term storage behavior and weighability in milligram-scale parallel synthesis [1].

chemical stability storage conditions procurement logistics building block quality

High-Value Application Scenarios for Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate in Drug Discovery and Chemical Biology


HIV Integrase Inhibitor Lead Optimization: Constructing Patent-Protected Benzothiazol-6-yl Acetic Acid Pharmacophores

Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate serves as a strategic entry point for synthesizing HIV integrase strand transfer inhibitors within the Gilead Sciences patent landscape (EP2788336B1, WO-2018064080-A1) [1]. The C2-bromine enables Suzuki-Miyaura diversification with (hetero)aryl boronic acids to elaborate the western portion of the pharmacophore, while the C6-methyl acetate can be hydrolyzed to the free carboxylic acid—the key metal-chelating pharmacophore required for integrase active-site Mg²⁺ coordination [2]. Derivatives built from this scaffold have demonstrated HIV-1 integrase IC₅₀ values as low as 11 nM and antiviral EC₅₀ of 3 nM in MT-4 cells, validating the scaffold's therapeutic potential [2]. The 6-yl acetate regiospecificity is critical: the Gilead patent claims are directed to benzothiazol-6-yl acetic acid derivatives, and use of 5-yl or 4-yl regioisomers places resulting compounds outside the primary patent claims, potentially compromising freedom-to-operate [1].

Kinase Inhibitor Library Synthesis: C2 Diversification via Parallel Suzuki Coupling

The combination of a C2-bromine cross-coupling handle and a C6-methyl acetate latent acid on the benzothiazole core makes this compound ideal for generating focused kinase inhibitor libraries. The benzothiazole scaffold is a recognized ATP-competitive kinase inhibitor motif, with the ring nitrogen serving as a hinge-binding element [1]. The bromine atom at C2 undergoes efficient Suzuki coupling under standard Pd(0) conditions (Pd(PPh₃)₄, K₃PO₄, dioxane/H₂O, 95°C), with reported yields of 61–78% for analogous 2-amino-6-bromobenzothiazole substrates [2]. This reactivity profile supports parallel synthesis across diverse boronic acid sets without requiring substrate-specific re-optimization. The lower LogP (2.77) relative to the tert-butyl ester analog (3.18) is advantageous for kinase inhibitor design, where excessive lipophilicity is associated with promiscuous off-target activity and poor developability.

Fragment-Based Drug Discovery (FBDD): A Dual-Functional Fragment with Orthogonal Elaboration Vectors

With a molecular weight of 286.15 Da and only 2 rotatable bonds, Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate adheres to the 'rule of three' guidelines for fragment-based screening (MW < 300, cLogP ≤ 3, ≤ 3 rotatable bonds) [1]. The compound's computed LogP of 2.77 and TPSA of 39.19 Ų place it within favorable fragment physicochemical space [1]. Critically, it offers two orthogonal vectors for fragment growth: (1) C2-bromine for Pd-catalyzed cross-coupling to explore vector diversity, and (2) C6-methyl acetate for hydrolysis to the carboxylic acid, enabling amide coupling or salt formation to modulate solubility and target engagement [2]. This dual functionality distinguishes it from simpler fragments like 2-bromobenzothiazole (CAS 2516-40-7, MW 214.08, only one diversification point), providing greater synthetic efficiency in fragment-to-lead campaigns.

Antimicrobial Benzothiazole Derivative Synthesis: Halogen-Dependent Bioactivity Modulation

Benzothiazole derivatives with halogen substitution at position 6 have demonstrated enhanced antimicrobial activity compared to unsubstituted analogs, with Br, Cl, NO₂, and I substitution all increasing potency while the 2-mercapto group is preserved [1]. Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate provides a platform for systematic exploration of C2-substitution effects on antimicrobial activity: the C2-bromine can be displaced with amines, thiols, or via cross-coupling to generate diverse 2-substituted analogs, while the C6-acetate ester can be maintained or hydrolyzed to probe the acid/isosteric replacement SAR [2]. The 6-yl acetate substitution pattern positions the acetate group para to the benzothiazole nitrogen, creating a distinct electronic environment from 5-yl or 4-yl substitution that may differentially affect interactions with bacterial targets such as DNA gyrase and topoisomerase IV .

Quote Request

Request a Quote for Methyl 2-(2-bromobenzo[d]thiazol-6-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.